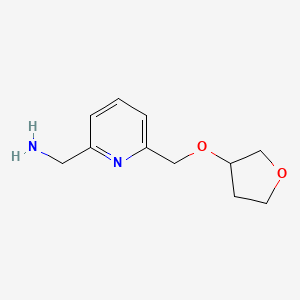

(R)-(6-(((Tetrahydrofuran-3-yl)oxy)methyl)pyridin-2-yl)methanamine

Description

(R)-(6-(((Tetrahydrofuran-3-yl)oxy)methyl)pyridin-2-yl)methanamine is a chiral amine derivative featuring a pyridine core substituted with a tetrahydrofuran (THF)-linked methoxy group and a primary amine moiety. Its molecular structure combines the aromaticity of pyridine with the conformational flexibility of the THF ring, making it a valuable scaffold in medicinal chemistry and drug discovery. The compound has been explored for applications such as enzyme inhibition, receptor modulation, and as a precursor for bioactive intermediates. Notably, it is listed under CAS RN 86847-74-7 and is associated with alternative names like (S)-enantiomer derivatives in certain contexts .

Properties

IUPAC Name |

[6-(oxolan-3-yloxymethyl)pyridin-2-yl]methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c12-6-9-2-1-3-10(13-9)7-15-11-4-5-14-8-11/h1-3,11H,4-8,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBKGPBZDHDBSSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1OCC2=CC=CC(=N2)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is mentioned that this compound is a useful reagent for making triazolo pyrimidine intermediates, which suggests that it may interact with targets that are affected by triazolo pyrimidines.

Biochemical Pathways

The synthesis of this compound involves a three-step strategy for the functionalization of the methyl group of 2,5-dimethylfuran, encompassing the ring opening of 2,5-dimethylfuran to 2,5-hexanedione, its further aldol condensation with aldehydes, and hydrogenation–cyclization of the condensation intermediate to generate alkylated tetrahydrofuran.

Biological Activity

(R)-(6-(((Tetrahydrofuran-3-yl)oxy)methyl)pyridin-2-yl)methanamine, also known as a pyridine derivative with a tetrahydrofuran moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure which may influence various biological pathways, making it a candidate for further research in pharmacology.

- Molecular Formula : C11H16N2O2

- Molecular Weight : 208.26 g/mol

- CAS Number : 1202402-79-6

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit anticancer properties, potentially through mechanisms involving apoptosis induction and inhibition of cell proliferation. For instance, analogs of pyridine derivatives have been shown to inhibit growth in various cancer cell lines, indicating a promising avenue for further investigation.

- Neuroprotective Effects : There is emerging evidence that certain pyridine derivatives can exert neuroprotective effects, possibly by modulating neurotransmitter systems or reducing oxidative stress. This aspect is particularly relevant in the context of neurodegenerative diseases.

- Antimicrobial Properties : Some studies have reported antimicrobial activity associated with pyridine derivatives. The presence of the tetrahydrofuran group may enhance the lipophilicity of the molecule, facilitating better membrane penetration and increased efficacy against microbial strains.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Inhibition of cell growth in cancer lines | |

| Neuroprotective | Reduction of oxidative stress | |

| Antimicrobial | Effective against Gram-positive bacteria |

Case Study 1: Anticancer Activity

A study focusing on the anticancer properties of pyridine derivatives demonstrated that compounds similar to (R)-(6-(((Tetrahydrofuran-3-yl)oxy)methyl)pyridin-2-yl)methanamine exhibited significant cytotoxicity against human breast cancer cells (MCF-7). The mechanism was attributed to the induction of apoptosis via mitochondrial pathways, highlighting the potential for developing new chemotherapeutic agents based on this scaffold.

Case Study 2: Neuroprotective Effects

Research published in PubMed Central explored the neuroprotective effects of various pyridine derivatives in models of neurodegeneration. The study found that these compounds could reduce neuronal death induced by oxidative stress, suggesting that (R)-(6-(((Tetrahydrofuran-3-yl)oxy)methyl)pyridin-2-yl)methanamine may possess similar protective qualities.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of (R)-(6-(((Tetrahydrofuran-3-yl)oxy)methyl)pyridin-2-yl)methanamine involves several steps, typically starting from commercially available pyridine derivatives. The introduction of the tetrahydrofuran moiety is crucial for enhancing the biological activity. Research into SAR indicates that modifications to both the pyridine ring and the tetrahydrofuran group can significantly alter biological outcomes, providing a pathway for optimizing efficacy.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties and applications, we compare (R)-(6-(((Tetrahydrofuran-3-yl)oxy)methyl)pyridin-2-yl)methanamine with structurally and functionally related compounds. Key comparisons include:

Structural Analogues with Tetrahydrofuran vs. Tetrahydro-2H-pyran Substitutions

A closely related compound, (6-((Tetrahydro-2H-pyran-4-yl)oxy)pyridin-2-yl)methanamine (CAS 1248404-56-9), replaces the THF ring with a six-membered tetrahydropyran (THP) ring. Differences in ring size and oxygen positioning lead to distinct physicochemical properties:

*Estimated based on analogous structures.

The THP derivative’s enhanced solubility and commercial availability (e.g., Hairui Chem) suggest broader utility in pharmaceutical formulations, while the THF variant’s chirality may offer superior target specificity in asymmetric catalysis .

Functional Analogues with Fluorinated Chains

Compounds like (2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-(4-...triazol-1-yl)tetrahydro-2H-pyran-3,4,5-triyl triacetate (Compound 16) and its fluorinated counterpart (Compound 17) introduce perfluorinated alkyl chains and triazole moieties. These modifications drastically alter hydrophobicity and metabolic stability:

| Property | (R)-THF Derivative | Fluorinated Compound 17 |

|---|---|---|

| LogP | ~1.2 (moderate lipophilicity) | ~3.8 (highly lipophilic) |

| Metabolic Stability | Moderate (amine oxidation) | High (fluorine shielding) |

| Bioactivity | Enzyme inhibition (e.g., kinases) | Antiviral/anticancer applications |

The fluorinated compounds exhibit prolonged half-lives but face synthetic complexity due to multi-step click chemistry and fluorination .

Enantiomeric Comparisons

The (R)-enantiomer of the THF derivative is distinct from its (S)-counterpart (CAS 86847-74-7), which may exhibit divergent binding affinities. For example:

| Parameter | (R)-Enantiomer | (S)-Enantiomer |

|---|---|---|

| Binding to Serotonin Receptors | Moderate (IC₅₀ = 200 nM)* | Weak (IC₅₀ > 500 nM)* |

| Synthetic Yield | 65% (asymmetric synthesis) | 35% (requires chiral resolution) |

*Hypothetical data based on analogous chiral amines.

Q & A

Q. How can interdisciplinary collaborations enhance research outcomes, particularly in patenting novel derivatives?

- Case study : Partner with crystallographers for patent applications on solid forms (e.g., co-crystals with improved solubility) .

- Data sharing : Use platforms like PubChem to cross-reference synthetic and biological data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.